molecular formula C15H11BrO2 B041476 6-Bromo-4-phenylchroman-2-one CAS No. 156755-23-6

6-Bromo-4-phenylchroman-2-one

Cat. No. B041476
Key on ui cas rn: 156755-23-6
M. Wt: 303.15 g/mol
InChI Key: KFKFQGCDFMGUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713464B1

Procedure details

A suspension consisting of (±)-6-bromo-4-phenylchroman-2-one (85.0 g), anhydrous potassium carbonate (46.7 g), sodium iodide (20.5 g) and benzyl chloride (40.6 g) in methanol (350 ml) and acetone (350 ml) was refluxed for 3 hrs. After evaporation of the solvents the residue was extracted with diethyl ether (2×300 ml) and the extract was washed with water (2×200 ml) and aqueous sodium carbonate. Drying (Na2SO4) and rotoevaporation left 121.8 g (102.1% crude yield) of (±)-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropionic acid methyl ester as a light yellow oil, tlc: (1) 0.77; NMR (CDCl3): 39.22, 40.53, 51.63, 70.16, 113.10, 113.77, 126.46, 126.92, 127.88, 128.08, 128.34, 128.45, 130.31, 130.55, 134.41, 136.44, 142.37, 154.94, 172.08.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Three
Quantity
40.6 g
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH2:6][CH:5]2[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:19](=[O:22])([O-])[O-].[K+].[K+].[I-].[Na+].[CH2:27](Cl)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>CO.CC(C)=O>[CH3:19][O:22][C:7](=[O:12])[CH2:6][CH:5]([C:4]1[CH:3]=[C:2]([Br:1])[CH:11]=[CH:10][C:9]=1[O:8][CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
BrC=1C=C2C(CC(OC2=CC1)=O)C1=CC=CC=C1
Step Two
Name
Quantity
46.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
20.5 g
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
Quantity
40.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
350 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents the residue
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (2×300 ml)
WASH
Type
WASH
Details
the extract was washed with water (2×200 ml) and aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying (Na2SO4) and rotoevaporation
WAIT
Type
WAIT
Details
left 121.8 g (102.1% crude yield) of (±)-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropionic acid methyl ester as a light yellow oil, tlc

Outcomes

Product
Name
Type
Smiles
COC(CC(C1=CC=CC=C1)C1=C(C=CC(=C1)Br)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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